molecular formula C17H25FN2O2 B5644922 [(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone

[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone

Cat. No.: B5644922
M. Wt: 308.4 g/mol
InChI Key: NOBWPEVYGLQVOJ-HIFRSBDPSA-N
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Description

[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone is a complex organic compound with a unique structure that combines a pyrrolidine ring with a fluorinated methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrolidine ring, introduction of the dimethylamino group, and attachment of the fluorinated methoxyphenyl group. Specific reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3R,4S)-3-(dimethylamino)-4-propan-2-ylpyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-11(2)13-9-20(10-15(13)19(3)4)17(21)12-6-7-16(22-5)14(18)8-12/h6-8,11,13,15H,9-10H2,1-5H3/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBWPEVYGLQVOJ-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1N(C)C)C(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1N(C)C)C(=O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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